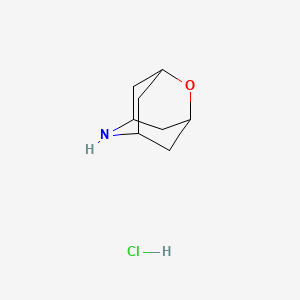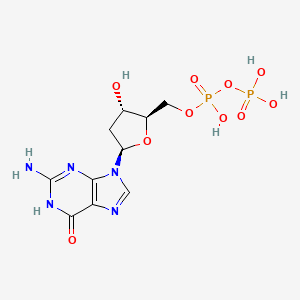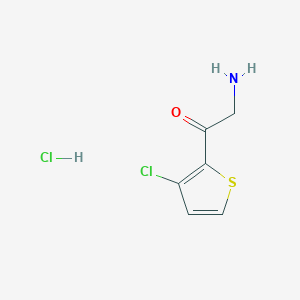
2-Oxa-6-azaadamantane hydrochloride
Overview
Description
2-Oxa-6-azaadamantane hydrochloride, also known as 2-oxa-6-azatricyclo[3.3.1.1,3,7]decane hydrochloride, is a chemical compound with the CAS Number: 35986-03-9 . It has been used in various research and development contexts .
Synthesis Analysis
A novel cage-like energetic compound, 6-nitro-2-oxa-6-azaadamantane-4,8-diol dinitrate, was synthesized from 1,5-cyclooctadiene via oxidative cyclization, O-acylation, elimination, epoxidation, aminolysis, and nitration with an overall yield of 20.7% .Molecular Structure Analysis
The molecular weight of 2-Oxa-6-azaadamantane hydrochloride is 175.66 . Its IUPAC name is (1r,3r,5r,7r)-2-oxa-6-azaadamantane hydrochloride . The InChI code is 1S/C8H13NO.ClH/c1-5-2-8-4-6 (9-5)3-7 (1)10-8;/h5-9H,1-4H2;1H .Chemical Reactions Analysis
The oxidation of primary and secondary alcohols to the corresponding aldehydes (or carboxylic acids) or ketones is a fundamental transformation in organic synthesis. Stable organic nitroxyl radicals as represented by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have been used extensively to catalyze the oxidation of a number of alcohol substrates employing environmentally benign co-oxidants such as bleach (NaOCl) or PhI (OAc) 2 .Physical And Chemical Properties Analysis
2-Oxa-6-azaadamantane hydrochloride is a white to yellow solid . The storage temperature is 2-8°C . The partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties, thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes .Safety and Hazards
Future Directions
The significant increase in the number of publications during the last decade concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . The highly active nature of AZADOs spurred researchers to exploit their further use in alcohol oxidations .
Mechanism of Action
Target of Action
2-Oxa-6-azaadamantane hydrochloride is a derivative of azaadamantanes, which are nitrogen-containing analogs of adamantane Azaadamantanes have been known to interact with various biological targets due to their unique chemical and physical properties .
Mode of Action
Azaadamantanes and their derivatives have been known to interact with their targets in a specific manner due to their unique chemical and physical properties . The nitrogen substitution in azaadamantanes leads to specific interactions with biological targets .
Biochemical Pathways
Azaadamantanes have been known to affect various biological activities . The partial substitution of nitrogen atoms for carbon significantly changes both chemical and physical properties, leading to higher solubility in water of azaadamantanes compared to adamantanes .
Pharmacokinetics
It is known that the azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .
Result of Action
Compounds with pronounced biological activity have been discovered among azaadamantane derivatives .
Action Environment
The unique chemical and physical properties of azaadamantanes, such as their increased solubility in water compared to adamantanes, may suggest that they are influenced by environmental factors .
properties
IUPAC Name |
2-oxa-6-azatricyclo[3.3.1.13,7]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-5-2-8-4-6(9-5)3-7(1)10-8;/h5-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSYUMJRMQSMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(N2)CC1O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-6-azaadamantane hydrochloride | |
CAS RN |
35986-03-9 | |
| Record name | 2-Oxa-6-azatricyclo[3.3.1.13,7]decane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35986-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[4-[(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B1655335.png)



![rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B1655341.png)

![Benzamide, N-[(diphenylphosphinyl)methyl]-](/img/structure/B1655343.png)

![N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide](/img/structure/B1655348.png)

![3-(4-Bromophenyl)-7-(phenyldiazenyl)-4-hydroimidazo[1,2-b]isoxazole-6-ylamine](/img/structure/B1655351.png)

![[2-(3-Acetyloxy-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B1655354.png)